Isobutyl isovalerate

Descripción

Overview of Isobutyl Isovalerate's Significance in Scientific Disciplines

This compound's relevance in scientific inquiry stems from its diverse biological origins and its participation in complex biochemical pathways. As a volatile organic compound, it contributes to the chemical profiles of various organisms and can mediate inter- and intra-species interactions. metabolomicsworkbench.org Furthermore, its structural characteristics make it a target for biotechnological production, driven by its utility in various research and industrial contexts.

Relevance in Biochemistry and Metabolic Studies

In biochemistry and metabolic studies, this compound is often examined within the context of branched-chain amino acid metabolism and the biosynthesis of volatile esters. The formation of the alcohol component, isobutanol (PubChem CID: 6560), is closely linked to the valine (PubChem CID: 6287) degradation pathway, particularly in microorganisms like Saccharomyces cerevisiae. nih.govnih.gov Research has elucidated that the catabolism of valine to isobutyl alcohol primarily proceeds via pyruvate (B1213749) decarboxylase. nih.gov

The broader metabolic pathways for the synthesis of esters, including those related to this compound, involve intermediates like 2-ketoisovalerate (PubChem CID: 49, 16530). flybase.org Enzymes such as alcohol acetyltransferase (AAT) play a pivotal role in these processes by catalyzing the esterification of acetyl-CoA (PubChem CID: 444493) with higher alcohols, leading to the formation of various ester compounds. nih.gov Studies on engineered Escherichia coli have demonstrated the expansion of native valine and leucine (B10760876) biosynthetic pathways to construct metabolic platforms for medium-chain ester production, where 2-ketoisovalerate serves as a common precursor. flybase.org

Role in Ecological and Biological Interactions

This compound functions as a volatile organic compound (VOC) in ecological systems, influencing the behavior of various organisms. It has been identified as a volatile emitted by certain plants, contributing to their chemical defense or signaling mechanisms. For instance, Kalidium caspicum has been found to emit this compound, and this compound, among others, has demonstrated significant repellent effects against agricultural pests like Aphis gossypii (cotton aphid). metabolomicsworkbench.org This research suggests a potential for utilizing natural plant volatiles, including this compound, in developing environmentally friendly pest management strategies. metabolomicsworkbench.org

Esters, as a class of aroma compounds, are known to play diverse physiological and ecological roles, mediating interactions such as attraction, repulsion, or influencing growth and behavior in various organisms. bmrb.io Chemical ecology, the study of chemical languages and cues, explores how organisms use such compounds for communication, including luring mates, fostering symbiotic relationships, or deterring adversaries. wikipedia.org While this compound's specific role as a kairomone (an interspecific semiochemical that benefits the receiver) is an area of ongoing investigation, its documented repellent properties highlight its significance in chemical ecology. metabolomicsworkbench.orgwikipedia.org

Applications in Industrial Biotechnology Research

Industrial biotechnology research extensively explores the microbial production of this compound and related esters due to their value in various sectors, including flavors, fragrances, solvents, and biofuels. nih.gov Metabolic engineering of microorganisms serves as a key strategy to enhance the biosynthesis of these compounds from renewable carbon sources.

For example, Pichia pastoris, a yeast commonly used in industrial biotechnology, has been engineered to produce isobutanol by diverting amino acid intermediates to the 2-keto acid degradation pathway. Overexpression of endogenous L-valine biosynthetic pathway genes in P. pastoris has significantly improved isobutanol production titers. nih.gov Similarly, Yarrowia lipolytica has been utilized as a host for the biosynthesis of acetate (B1210297) esters, including isobutyl acetate (a structurally related compound), by optimizing alcohol acyltransferases and increasing the supply of acetyl-CoA.

Research efforts are also directed towards developing efficient microbial platforms for the production of these compounds from alternative carbon sources. Studies have investigated the production of isobutanol from acetate using engineered Escherichia coli, demonstrating the feasibility of utilizing acetate as a sole carbon source for biochemical production. Furthermore, the development of thermophilic microbial platforms for the consolidated bioprocessing of lignocellulosic biomass into designer bioesters represents an advanced research avenue in this field.

The following table summarizes some reported production yields of related compounds through microbial engineering:

| Microorganism | Compound Produced | Production Titer | Reference |

| Pichia pastoris | Isobutanol | 2.22 g/L | nih.gov |

| Yarrowia lipolytica | Isobutyl Acetate | 251 mg/L | |

| Yarrowia lipolytica | Isoamyl Acetate | 613 mg/L | |

| Engineered E. coli | Isovaleric Acid | 32 g/L |

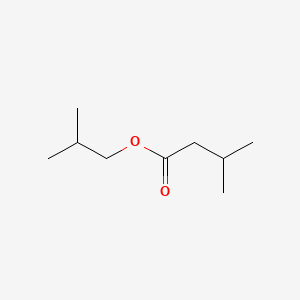

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-methylpropyl 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-7(2)5-9(10)11-6-8(3)4/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEBDNKNVCHQIJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060431 | |

| Record name | Butanoic acid, 3-methyl-, 2-methylpropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to pale yellow liquid | |

| Record name | 2-Methylpropyl 3-methylbutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/194/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

168.50 °C. @ 760.00 mm Hg | |

| Record name | 2-Methylpropyl 3-methylbutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038040 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

miscible with alcohol | |

| Record name | 2-Methylpropyl 3-methylbutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/194/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.850-0.854 | |

| Record name | 2-Methylpropyl 3-methylbutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/194/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

589-59-3 | |

| Record name | Isobutyl isovalerate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=589-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyl isovalerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOBUTYL ISOVALERATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6993 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 3-methyl-, 2-methylpropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 3-methyl-, 2-methylpropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyl isovalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.777 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYL ISOVALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6VCJ0UB168 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methylpropyl 3-methylbutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038040 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Analytical Methodologies for Isobutyl Isovalerate Profiling

Chromatographic Techniques for Separation and Identification

Chromatography stands as a cornerstone for the separation and identification of individual components within a mixture. For a volatile ester like isobutyl isovalerate, these techniques are indispensable for its detection and profiling in various complex matrices. The choice of chromatographic method depends on the volatility and polarity of the compound, as well as the complexity of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profiling

Gas chromatography coupled with mass spectrometry (GC-MS) is a premier technique for the analysis of volatile and semi-volatile organic compounds (VOCs) such as this compound. nih.govd-nb.info In this method, the volatile compounds are separated in a gas chromatograph before being detected and identified by a mass spectrometer. GC-MS-based metabolomics is highly effective for identifying and quantifying small molecules under 650 Daltons, a category that includes esters like this compound. nih.gov The technique's power lies in its ability to separate complex mixtures with high resolution and provide mass spectra for each component, which act as a chemical fingerprint, allowing for confident identification.

While many metabolites require a chemical derivatization step to increase their volatility for GC-MS analysis, this compound is inherently volatile and can typically be analyzed directly. nih.gov

Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique that is frequently coupled with GC-MS for the analysis of volatile compounds. d-nb.info This method involves exposing a solid-phase microextraction fiber to the headspace (the gas phase above the sample), where volatile analytes like this compound partition onto the fiber coating. d-nb.infomdpi.com The fiber is then transferred to the GC injector for thermal desorption and analysis. This technique integrates sampling, extraction, and concentration into a single step, making it efficient and sensitive. d-nb.info

HS-SPME-GC-MS has been successfully applied to the profiling of this compound in a variety of matrices:

Botanicals: In the analysis of the root scent of Valeriana edulis ssp. procera, this compound was identified as the major component, constituting 46.28% of the total volatile compounds. researchgate.net

Fermentation Products: The technique is used to analyze the volatile profiles of alcoholic beverages like Greek grape marc spirits and red wines. acs.orgscielo.br

Fungal Volatiles: It has been used to study the volatiles produced by the fungus Geotrichum fragrans. dergipark.org.trresearchgate.net

Apiary Products: HS-SPME-GC-MS serves as a reliable tool for characterizing the volatile constituents of propolis. nih.gov

Table 1: Major Volatile Esters in Valeriana edulis ssp. procera Root Scent Identified by HS-SPME-GC-MS This table summarizes the relative percentages of major esters found in the root scent, highlighting the prominence of this compound.

| Compound | Relative Percentage (%) |

|---|---|

| This compound | 46.28 |

| Methyl isovalerate | 13.42 |

| Isopropyl isovalerate | 9.06 |

| Ethyl isovalerate | 8.26 |

Data sourced from Alfaro-Romero et al. (2016) as cited in researchgate.net.

Comprehensive Two-Dimensional Gas Chromatography (GC × GC)

Comprehensive two-dimensional gas chromatography (GC×GC) is an advanced analytical technique that offers significantly enhanced separation power and sensitivity compared to conventional single-column GC. nih.govfmach.it It employs two columns with different stationary phase polarities connected by a modulator. mdpi.com This setup allows for a much more detailed separation of co-eluting compounds from the first column, making it ideal for the in-depth analysis of highly complex volatile mixtures. fmach.it

The application of GC×GC has been pivotal in the analysis of this compound in complex samples:

In an untargeted study of hop metabolites, GC×GC coupled with mass spectrometry (GC×GC-MS) was used to achieve full resolution and identification of compounds, including this compound, which would be difficult with conventional GC. nih.gov

This technique is considered a top choice for the untargeted separation of complex samples like essential oils, which can contain over 200 constituents. lcms.cz

In enology, GC×GC with time-of-flight mass spectrometry (GC×GC-TOF-MS) has proven to be a powerful tool for differentiating monovarietal wines by providing in-depth volatile profiles. fmach.itmdpi.com

Table 2: GC×GC-MS Instrumental Parameters for Hop Metabolite Analysis This table details the column setup used in a GC×GC-MS method for the analysis of hop volatiles, where this compound was identified. nih.gov

| Parameter | Description |

|---|---|

| First Dimension (¹D) Column | DB-5ms UI (nonpolar phase) |

| 30 m × 0.25 mm I.D. × 0.25 µm df | |

| Second Dimension (²D) Column | SUPELCOWAX 10 (polar phase) |

| 1.0 m × 0.10 mm I.D. × 0.10 µm df | |

| Modulator | Solid-state modulator |

| Carrier Gas | Helium |

Data sourced from nih.gov.

Liquid Chromatography (LC) Applications

While gas chromatography is the predominant technique for analyzing volatile compounds like this compound, liquid chromatography (LC) also has specific applications. LC is typically employed for non-volatile, polar, and thermally labile compounds. researchgate.net For an ester like this compound, LC might be used when it is part of a complex, non-volatile matrix from which it needs to be separated or when it is analyzed alongside non-volatile compounds.

An example of a relevant LC application is the off-line combination of LC with GC×GC-MS for the detailed analysis of essential oils. lcms.cz In this powerful approach, a silica (B1680970) LC column is first used to fractionate the essential oil into groups, such as hydrocarbons and oxygenated compounds. lcms.cz The fraction containing this compound can then be collected and subjected to a more detailed analysis by GC×GC-MS. lcms.cz Furthermore, reverse-phase high-performance liquid chromatography (RP-HPLC) methods have been developed for isomers like isobutyl isobutyrate, suggesting that similar protocols could be adapted for this compound if required. sielc.com

Coupling Chromatographic Methods with Advanced Detection

The hyphenation of chromatographic separation techniques with advanced detectors, particularly mass spectrometry, is crucial for the comprehensive analysis of complex samples. mdpi.com This coupling provides both high-resolution separation and definitive identification of the analytes.

LC-MS: The coupling of liquid chromatography with mass spectrometry, often using atmospheric pressure ionization (API) sources like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is a powerful tool for analyzing a wide range of compounds. rsc.orgwiley.com It is particularly valuable because it often does not require the chemical derivatization that can be necessary for GC-MS, allowing for the detection of more polar compounds. rsc.org

GC-MS: As previously discussed, this is the workhorse for volatile analysis. Advanced mass analyzers such as time-of-flight (TOF) and ion trap systems enhance sensitivity and identification capabilities. nih.govfmach.it

GC×GC-MS: This combination provides the highest resolving power for complex volatile samples. When coupled with a fast detector like a TOF-MS, it can generate highly detailed two-dimensional chromatograms that allow for the separation and identification of hundreds or even thousands of compounds in a single run. fmach.itmdpi.com

LC-GC×GC-MS: This multi-dimensional, off-line approach represents a highly sophisticated strategy for tackling extremely complex samples. lcms.cz The initial LC separation simplifies the sample by fractionating it based on polarity, which allows for a more effective and detailed subsequent analysis by GC×GC-MS. lcms.cz

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic techniques are fundamental for determining the precise chemical structure of molecules like this compound and for their quantification. researchgate.net While often used in conjunction with chromatography, they can also be employed as standalone methods.

Mass Spectrometry (MS): Beyond its role as a detector for chromatography, MS is a powerful structural elucidation tool. It provides the mass-to-charge ratio of the parent molecule and its fragments. The fragmentation pattern is unique to a specific molecule and is used for its identification by comparing it to spectral libraries. nih.gov

Table 3: Mass Spectrometry Peak Data for this compound This table presents the top five mass spectral peaks and their relative intensities for this compound under electron ionization (EI). nih.gov

| Mass-to-Charge Ratio (m/z) | Relative Intensity |

|---|---|

| 85.0 | 99.99 |

| 57.0 | 88.45 |

| 56.0 | 64.36 |

| 41.0 | 35.64 |

| 103.0 | 25.16 |

Data sourced from nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, is one of the most powerful methods for the unambiguous determination of molecular structure. researchgate.net It provides detailed information about the chemical environment and connectivity of each atom in a molecule. nih.gov Advanced 2D NMR techniques like COSY, HSQC, and HMBC can further establish the complete structural assembly. nih.gov While less sensitive than MS for trace analysis, quantitative NMR (qNMR) is a primary measurement method that can be used for purity assessment and quantification without requiring an identical standard of the analyte. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present within a molecule. nih.gov For this compound, the IR spectrum would prominently feature a strong absorption band corresponding to the ester carbonyl group (C=O) stretching vibration, as well as absorptions for the C-O and C-H bonds. Techniques such as Attenuated Total Reflectance (ATR)-IR allow for the analysis of neat samples with minimal preparation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolite Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic compounds like this compound. acs.orgaocs.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, functional groups, and chemical environment of the analyte. alwsci.com

In the context of this compound, ¹H NMR spectroscopy is particularly informative. The protons on the carbon adjacent to the carbonyl group of the ester are typically shifted downfield to a chemical shift range of 2.0-2.2 ppm. orgchemboulder.com Conversely, the protons on the carbon attached to the oxygen atom of the ester appear at approximately 3.7-4.1 ppm. orgchemboulder.com This distinct chemical shift dispersion is crucial for confirming the ester's structure. acs.org Furthermore, quantitative NMR (qNMR) can be employed for purity assessment and to quantify specific components in complex mixtures like essential oils. alwsci.com The integration of peak areas in an NMR spectrum allows for the determination of the relative amounts of different unsaturated fatty acids. aocs.org

A study on Moroccan Cladanthus mixtus essential oil utilized a combination of gas chromatography (GC), mass spectrometry (MS), and ¹³C NMR to identify its components, including this compound. researchgate.netmdpi.com High-field spectrometers now enable the recording of ¹³C NMR spectra from milligram-level samples, providing reproducible chemical shifts that are invaluable for structural elucidation. mdpi.com

| Protons | Predicted Chemical Shift (ppm) |

| Protons on carbon adjacent to C=O | 2.0 - 2.2 orgchemboulder.com |

| Protons on carbon adjacent to -O- | 3.7 - 4.1 orgchemboulder.com |

This table is based on general principles of NMR spectroscopy for esters.

Mass Spectrometry (MS) Platforms beyond GC-MS

While Gas Chromatography-Mass Spectrometry (GC-MS) is a standard and widely used technique for analyzing volatile compounds like this compound, several other advanced MS platforms offer unique advantages for its profiling. alwsci.comfrontiersin.orgnih.gov These alternative methods can provide faster analysis times, higher sensitivity, and different types of structural information.

Direct Infusion Mass Spectrometry (DI-MS)

Direct Infusion Mass Spectrometry (DI-MS) is a high-throughput technique that introduces a sample directly into the mass spectrometer's ion source without prior chromatographic separation. researchgate.net This method allows for the rapid analysis of samples and is particularly useful for screening large numbers of samples or for real-time monitoring. chromatographyonline.com Techniques like Selected Ion Flow Tube Mass Spectrometry (SIFT-MS), a form of DI-MS, provide real-time analysis of volatile organic compounds (VOCs) at trace concentrations. researchgate.netchromatographyonline.com In DI-MS, the analyte is ionized, and the resulting ions are analyzed to determine the mass-to-charge ratio, providing information about the molecular weight of the compound. While DI-MS is fast, the lack of separation can lead to ion suppression or enhancement effects when analyzing complex mixtures. researchgate.net

Proton Transfer Reaction Mass Spectrometry (PTR-MS)

Proton Transfer Reaction Mass Spectrometry (PTR-MS) is a soft ionization technique used for the real-time detection of volatile organic compounds (VOCs) in the gas phase. copernicus.org In PTR-MS, hydronium ions (H₃O⁺) are used to ionize analyte molecules with a higher proton affinity than water, such as esters. researchgate.netcopernicus.org This gentle ionization process often results in the formation of a protonated molecular ion with minimal fragmentation, which simplifies the mass spectrum and aids in identification. mdpi.com

PTR-MS has been successfully applied in food science to monitor the release of flavor compounds, including esters, during consumption. researchgate.net The technique's high sensitivity allows for the detection of compounds at very low concentrations, often in the parts-per-trillion (ppt) range. ionicon.com Recent advancements, such as the Vocus PTR-TOF (Time-of-Flight), offer even greater sensitivity and are capable of detecting a wide range of functionalized molecules. copernicus.org

| Industry/Application | Key Findings |

| Food Science | Real-time monitoring of flavor release (e.g., esters) during eating. researchgate.net |

| Environmental Monitoring | High-sensitivity detection of VOCs in ambient air. mdpi.com |

| Industrial Emissions | Identification of VOC profiles from various industrial sources. mdpi.com |

This table summarizes the diverse applications of PTR-MS technology.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a compound. This capability is crucial for distinguishing between isobaric compounds (molecules with the same nominal mass but different elemental formulas). Techniques like Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS) offer extremely high resolution and mass accuracy. rsc.org In metabolomics studies, HRMS is invaluable for identifying unknown compounds in complex biological samples. Subsequent to initial screening with methods like MALDI-ToF MS, HRMS and tandem MS (MS/MS) can be used to confirm the identity of target compounds. acs.org

Quadrupole Time-of-Flight Mass Spectrometry (QTOF MS)

Quadrupole Time-of-Flight Mass Spectrometry (QTOF MS) is a hybrid mass spectrometry technique that combines a quadrupole mass analyzer with a time-of-flight mass analyzer. mdpi.com This combination provides both high resolution and the ability to perform tandem mass spectrometry (MS/MS) experiments for structural elucidation. frontiersin.org In the analysis of complex mixtures, such as those found in food and beverages, GC-QTOF-MS can be used to identify a wide range of volatile compounds. mdpi.com The high mass accuracy of QTOF allows for the confident identification of compounds by comparing their measured mass to theoretical values. frontiersin.org For instance, in wine analysis, UPLC-QTOF-MS has been used to profile glycosidic aroma precursors, with identifications confirmed by mass errors of less than 5 ppm. frontiersin.org

Fourier Transform Infrared Spectroscopy (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. culturalheritage.org An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This technique identifies chemical bonds in a molecule by producing an infrared absorption spectrum. ijeab.com

For an ester like this compound, the FTIR spectrum will show characteristic absorption bands. A strong, prominent C=O (carbonyl) stretch is expected in the range of 1750-1737 cm⁻¹ for an aliphatic ester. orgchemboulder.com Additionally, a C-O stretch will be visible in the 1300-1000 cm⁻¹ region. orgchemboulder.com The PubChem database provides FTIR spectral data for this compound, showing its characteristic peaks. nih.gov FTIR can be a rapid and non-destructive method for the qualitative analysis of functional groups present in a sample and has been applied in various fields, including the analysis of food and fertilizers. shimadzu.comresearchgate.net

| Functional Group | Wavenumber Range (cm⁻¹) |

| C=O Stretch | 1750 - 1737 orgchemboulder.com |

| C-O Stretch | 1300 - 1000 orgchemboulder.com |

This table shows the typical infrared absorption frequencies for the key functional groups in an aliphatic ester like this compound.

"Omics" Technologies for Comprehensive Volatilome and Metabolome Analysis

"Omics" technologies are a suite of high-throughput analytical approaches used to characterize the entirety of specific pools of biological molecules. wikipedia.org This includes genomics (DNA), transcriptomics (RNA), proteomics (proteins), and metabolomics (metabolites). wikipedia.org Volatilomics, a specialized subset of metabolomics, focuses specifically on the study of volatile organic compounds (VOCs) and their roles in biological systems. nih.govf1000research.com These low-molecular-weight compounds, which have a high vapor pressure at room temperature, are the end-products of various metabolic processes. wikipedia.orgnih.gov The complete set of VOCs emitted by an organism is known as the volatilome and provides a snapshot of its metabolic state. frontiersin.org

The analysis of the volatilome is gaining significant traction in diverse scientific fields, from medical diagnostics to food science. wikipedia.org Altered levels of specific metabolites, including VOCs like this compound, can be correlated with particular physiological or pathological conditions, making them valuable as potential biomarkers. nih.gov

Volatilomics studies the complex mixture of VOCs released by biological systems to understand their metabolic state and signaling pathways. nsf.govresearchgate.net These approaches can range from targeted analyses of a few specific metabolites to broad fingerprinting of the entire volatilome to identify patterns associated with a particular condition or stimulus. nih.gov The recognition that VOCs represent a crucial and often overlooked component of the metabolome is driving advancements in this field. nsf.gov Current metabolomic studies have predominantly focused on non-volatile compounds, leaving an incomplete picture of microbial and other biological processes. nsf.gov

A significant advancement in volatilomics is the development of real-time analysis methods. nsf.gov Traditional techniques often involve sample collection and subsequent analysis, which can be time-consuming and may not capture dynamic changes in VOC emissions. researchgate.netchromatographyonline.com Real-time volatilomics utilizes direct-infusion mass spectrometry (DI-MS) techniques to continuously monitor VOCs as they are released from a biological system. researchgate.netnih.gov This provides an unparalleled view into the dynamic metabolic processes occurring within an organism or ecosystem. nih.gov

Several DI-MS techniques are employed for real-time analysis, with Proton Transfer Reaction Mass Spectrometry (PTR-MS) being one of the most prominent. researchgate.netrsc.org PTR-MS is a soft ionization technique that can detect and quantify VOCs in the air with high sensitivity and without extensive sample preparation. nsf.govresearchgate.net Another emerging technique is Secondary Electrospray Ionization-High Resolution Mass Spectrometry (SESI-HRMS), which offers rapid, noninvasive, and sensitive real-time analysis of VOCs with detection limits in the low parts-per-trillion range. acs.org These methods allow for the continuous and undelayed measurement of volatile metabolites, offering a significant advantage over discrete sampling methods. nsf.gov

Table 1: Comparison of Real-Time Volatilomics Techniques

| Technique | Principle | Advantages | Common Applications |

| Proton Transfer Reaction Mass Spectrometry (PTR-MS) | A soft ionization method that uses proton transfer from H3O+ ions to ionize VOCs for mass spectrometric detection. nsf.govchemlys.com | Real-time monitoring, high sensitivity, no sample preparation required. researchgate.netrsc.org | Environmental monitoring, food science, atmospheric chemistry. rsc.orgchemlys.com |

| Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) | Uses precisely controlled chemical ionization with multiple reagent ions to quantify VOCs in real-time. chromatographyonline.com | High specificity due to switchable reagent ions, rapid analysis. chromatographyonline.com | Ambient air monitoring, industrial emissions, breath analysis. chromatographyonline.com |

| Secondary Electrospray Ionization-High Resolution Mass Spectrometry (SESI-HRMS) | A soft, ambient pressure ionization method that detects volatile organic compounds. acs.org | High sensitivity (low ppt (B1677978) range), minimal sample preparation, real-time results. acs.org | Cell culture analysis, clinical diagnostics. acs.org |

Breathomics is the comprehensive analysis of VOCs in exhaled breath. mdpi.combiolifesas.org Human breath contains thousands of VOCs that originate from metabolic processes throughout the body. mdpi.comresearchgate.net The composition of these VOCs can change depending on an individual's health status, making breath analysis a promising non-invasive tool for diagnosing and monitoring diseases. mdpi.commdpi.com The profile of VOCs in exhaled breath can provide valuable information about physiological and pathological conditions, including cancer, respiratory diseases, and metabolic disorders. frontiersin.orgmdpi.com

The analysis of exhaled breath is often performed using techniques like gas chromatography-mass spectrometry (GC-MS) or electronic noses (e-noses). mdpi.combiolifesas.org GC-MS is highly effective at separating and identifying a wide range of VOCs, even at trace levels. mdpi.com E-noses utilize arrays of sensors that respond to specific molecules, allowing for the discrimination of different VOC combinations through pattern recognition. biolifesas.org

To gain a more holistic understanding of biological systems, volatilomics is increasingly being integrated with other "omics" platforms, such as metabolomics, transcriptomics, and genomics. nsf.govresearchgate.net While volatilomics focuses on volatile metabolites, metabolomics provides a broader picture by analyzing all small-molecule metabolites, both volatile and non-volatile. nih.govacs.org

By combining these approaches, researchers can obtain a more complete view of the metabolic pathways and regulatory networks within an organism. acs.orgnih.gov For example, integrating volatilomics with metabolomics can help to identify the key biological pathways involved in the formation of flavor compounds in fruits. acs.orgnih.gov Similarly, combining metabolomics and transcriptomics can reveal the relationship between gene expression and the production of secondary metabolites. plos.org This multi-omics approach is crucial for understanding the complex interplay between genes, proteins, and metabolites that governs the phenotype of an organism. unito.it The integration of different omics datasets, however, presents challenges due to the heterogeneity in sample types and data scales. mdpi.com

Volatilomics Approaches in Biological Systems

Real-Time Volatilomics

Sample Preparation and Data Analysis in Volatile Compound Research

The accurate profiling of volatile compounds like this compound is highly dependent on the methods used for sample preparation and data analysis. The goal of sample preparation is to efficiently extract and concentrate the volatile compounds from the sample matrix prior to analysis. taylorfrancis.com

A variety of extraction techniques have been developed to isolate volatile compounds from different matrices, such as food, biological fluids, and environmental samples. taylorfrancis.com The choice of extraction method depends on the specific characteristics of the analytes and the sample matrix. mdpi.com

One of the most widely used techniques is Solid-Phase Microextraction (SPME) . taylorfrancis.comresearcher.life SPME is a solvent-free method that uses a fused-silica fiber coated with a stationary phase to extract and concentrate volatile and semi-volatile compounds from a sample. taylorfrancis.com It is a simple, cost-effective, and versatile technique that can be used for both liquid and solid samples. mdpi.com Headspace SPME (HS-SPME) is particularly useful for analyzing volatile compounds in the vapor phase above a sample. researchgate.net

Stir Bar Sorptive Extraction (SBSE) is another sensitive extraction technique that uses a magnetic stir bar coated with a thick layer of polydimethylsiloxane (B3030410) (PDMS) to extract analytes from a liquid sample. mdpi.com It offers a higher extraction efficiency compared to SPME due to the larger volume of the sorbent phase. mdpi.com

Other common extraction methods include:

Liquid-Liquid Extraction (LLE) : A traditional method that involves partitioning the analytes between two immiscible liquid phases. mdpi.com

Solid-Phase Extraction (SPE) : A technique where compounds are separated from a liquid sample by their affinity for a solid sorbent. taylorfrancis.comresearchgate.net

Dynamic Headspace Sampling (DHS) : This method involves purging the headspace of a sample with an inert gas to trap the volatile compounds onto a sorbent trap. taylorfrancis.commdpi.com

Solvent-Assisted Flavor Evaporation (SAFE) : A specialized distillation technique used to gently extract volatile compounds from a sample matrix. researchgate.netmdpi.com

Table 2: Overview of Common Volatile Compound Extraction Techniques

| Extraction Technique | Principle | Advantages | Common Applications |

| Solid-Phase Microextraction (SPME) | A coated fiber adsorbs and concentrates analytes from the sample headspace or liquid phase. taylorfrancis.com | Solvent-free, simple, cost-effective, versatile. mdpi.com | Analysis of flavor and fragrance compounds, environmental monitoring. researchgate.net |

| Stir Bar Sorptive Extraction (SBSE) | A coated magnetic stir bar extracts analytes from a liquid sample. mdpi.com | High sensitivity, large sample volume capacity. mdpi.com | Analysis of trace organic compounds in aqueous samples. mdpi.com |

| Dynamic Headspace Sampling (DHS) | An inert gas purges volatiles from the sample onto a sorbent trap. mdpi.com | Suitable for both liquid and solid samples. taylorfrancis.com | Analysis of aroma compounds in food and beverages. mdpi.com |

| Solvent-Assisted Flavor Evaporation (SAFE) | Gentle distillation under high vacuum to isolate volatile compounds. researchgate.net | Minimizes artifact formation, suitable for thermally labile compounds. researchgate.net | Extraction of aroma compounds from food matrices. researchgate.net |

Chemometric and Multivariate Data Analysis

Multivariate data analysis is a cornerstone of chemometrics, designed to simultaneously analyze multiple variables (e.g., the concentrations of numerous volatile organic compounds, or VOCs) across many samples. mdpi.comresearchgate.net These methods are indispensable for exploring the relationships between VOCs like this compound and specific sample characteristics, such as geographical origin, variety, or processing method. uma.pt Techniques like Principal Component Analysis (PCA), Partial Least Squares-Discriminant Analysis (PLS-DA), and Hierarchical Cluster Analysis (HCA) are commonly applied to simplify and interpret these complex chemical fingerprints. researchgate.netmsstate.edumdpi.com

Principal Component Analysis (PCA)

Partial Least Squares-Discriminant Analysis (PLS-DA)

Unlike the unsupervised PCA, PLS-DA is a supervised classification method that uses prior knowledge of sample classes (e.g., different fruit varieties or production batches) to build a predictive model. nih.govnih.gov It aims to maximize the covariance between the measured data (X-matrix, e.g., VOC concentrations) and the class membership (Y-matrix). researchgate.net PLS-DA is particularly effective in identifying which specific variables are most responsible for the discrimination between groups. nih.govnih.gov

A key metric derived from PLS-DA is the Variable Importance in Projection (VIP) score, which estimates the importance of each variable in the projection used by the model. animbiosci.org Variables with a VIP score greater than 1 are generally considered significant contributors to the model's discriminatory power. mdpi.com This allows researchers to pinpoint specific compounds, such as this compound or related esters, as potential chemical markers for differentiating samples. nih.gov For example, PLS-DA has been successfully applied to identify key aromatic compounds distinguishing greengage alcoholic beverages fermented with different yeast strains and to find marker compounds for green plums at different maturity stages. nih.govnih.gov

The following table summarizes research where chemometric techniques were applied to analyze volatile compounds, including esters relevant to this compound profiling.

| Food Matrix | Analytical Technique | Chemometric Method(s) | Key Findings | Citation |

|---|---|---|---|---|

| Green Plum Varieties | HS-GC-IMS | PLS-DA | Identified key differential flavor substances for three maturity stages; isobutyl acetate (B1210297) was a marker for the S3 (mature) stage. | nih.gov |

| Strawberry Varieties | HS-SPME-GC-MS | OPLS-DA, PCA | Identified seven potential aroma biomarkers via GC-IMS and six via GC-MS, including esters like isoamyl acetate, to differentiate four varieties. | mdpi.com |

| Apple Juices | HS-SPME-GC-MS | PCA, LDA | Demonstrated that VOC profiles, including various esters, could serve as authenticity indicators to verify the variety and geographical origin of apple juices. | uma.pt |

| Graševina Wines | HS-SPME-GC-MS | PCA, PLS-DA, HCA | Differentiated wines based on vintage, with ethyl esters of branched acids (e.g., ethyl isovalerate, ethyl isobutyrate) being associated with older wines. | mdpi.com |

| Greengage Alcoholic Beverage | HS-SPME-GC-MS | PLS-DA | Nine VOCs were identified as potential markers for distinguishing fermentation groups, with ethyl esters playing a key role. | nih.gov |

Hierarchical Cluster Analysis (HCA)

HCA is another exploratory technique that groups samples based on the similarity of their chemical profiles. researchgate.net The method calculates the "distance" between all pairs of samples and iteratively joins the closest ones into clusters. The results are typically visualized as a dendrogram (a tree-like diagram), which clearly illustrates the arrangement of the clusters and the similarity level at which they merge. researchgate.net In flavor profiling, HCA can corroborate findings from PCA and provide a clear visual representation of how different samples relate to one another based on their volatile compound concentrations, including this compound. mdpi.com

The data table below lists several volatile compounds, including this compound and related esters, that have been identified as significant differentiating markers in various food products through multivariate analysis.

| Compound | Food Matrix | Significance/Role | Citation |

|---|---|---|---|

| Isobutyl acetate | Green Plums | Identified as a marker for the mature (S3) stage. | nih.gov |

| Isobutyl butyrate (B1204436) | Strawberries | Identified as a potential aroma biomarker. | mdpi.com |

| Ethyl isovalerate | Graševina Wines | Associated with older vintage wines. | mdpi.com |

| Ethyl acetate | Apple Juices | Discriminatory feature for geographical origin-based classification. | uma.pt |

| Isoamyl acetate | Strawberries | Identified as a key aroma component for differentiating varieties. | mdpi.com |

| Ethyl butyrate | Apple Juices | Marker for discriminating between different apple varieties. | uma.pt |

| Ethyl hexanoate | Greengage Beverage | Key compound in distinguishing aroma characteristics of different fermentation groups. | nih.gov |

Biosynthesis and Metabolic Pathways of Isobutyl Isovalerate

Enzymatic Pathways and Catalytic Mechanisms

The condensation of an alcohol and an acyl-CoA to form an ester is the final step in the biosynthesis of isobutyl isovalerate. This reaction is primarily catalyzed by two main classes of enzymes: alcohol acyltransferases and esterases.

Alcohol acyltransferases (AATs) are key enzymes responsible for the synthesis of a wide variety of esters in nature. researchgate.netfrontiersin.org The AAT-dependent pathway is generally considered more thermodynamically favorable for ester production within the aqueous environment of a cell. nih.govbiorxiv.org These enzymes catalyze the condensation of an alcohol with an acyl-coenzyme A (acyl-CoA) to form the corresponding ester. researchgate.net In the context of this compound, an AAT would facilitate the reaction between isobutanol and isovaleryl-CoA.

The general mechanism is as follows: Isobutanol + Isovaleryl-CoA <--[AAT]--> this compound + Coenzyme A

AATs belong to the BAHD superfamily of acyltransferases. frontiersin.org While specific AATs for this compound are not extensively characterized in all organisms, the principle is demonstrated by the use of AATs like Atf1 from Saccharomyces cerevisiae to produce other acetate (B1210297) esters, such as isobutyl acetate, by combining an alcohol with acetyl-CoA. researchgate.netd-nb.info This highlights the potential for these enzymes to utilize various alcohol and acyl-CoA substrates, including those required for this compound synthesis. Microbial engineering efforts often focus on expressing robust AATs to drive the production of desired esters. researchgate.net

Esterases are hydrolases that primarily catalyze the cleavage of ester bonds. However, under specific conditions, the reverse reaction—ester synthesis—can occur. researchgate.netgoogle.com This process, known as reverse hydrolysis or direct esterification, can be used for the enzymatic synthesis of esters like this compound. researchgate.netresearchgate.net

The equilibrium for esterase-catalyzed reactions typically favors hydrolysis. To drive the synthesis of this compound, the reaction conditions must be manipulated, often by using a high concentration of the precursor alcohol (isobutanol) and acid (isovaleric acid) or by removing the water produced during the reaction. researchgate.net Immobilized lipases, a type of esterase, are frequently used in industrial biotechnology for this purpose. For instance, immobilized lipase (B570770) from Rhizomucor miehei has been successfully used for the synthesis of isobutyl isobutyrate from isobutanol and isobutyric acid, a process analogous to this compound synthesis. researchgate.net

| Pathway | Enzyme Class | Substrates | Key Feature |

| AAT-Dependent | Alcohol Acyltransferase (AAT) | Isobutanol, Isovaleryl-CoA | Thermodynamically favorable in aqueous environments. nih.govbiorxiv.org |

| Esterase-Dependent | Esterase / Lipase | Isobutanol, Isovaleric Acid | Reversible reaction; conditions must favor synthesis over hydrolysis. researchgate.netresearchgate.net |

Alcohol Acyltransferase (AAT)-Dependent Ester Biosynthesis

Precursor Metabolism and Pathway Intersections

The availability of the alcohol precursor, isobutanol, is a critical factor for this compound production. Isobutanol is naturally produced by many microorganisms, most notably the yeast Saccharomyces cerevisiae, as a byproduct of amino acid metabolism. uni-frankfurt.denih.gov

The primary route for isobutanol formation in yeast is through the catabolism of the branched-chain amino acid, L-valine, via a sequence of reactions known as the Ehrlich pathway. nih.gov This pathway intersects with the valine biosynthesis pathway, which starts from pyruvate (B1213749).

The catabolism of valine to isobutanol is a multi-step process that largely occurs in the cytosol. nih.govmicrobialcell.com

Transamination: The process begins with the transamination of valine to its corresponding α-keto acid, α-ketoisovalerate (KIV). microbialcell.com This reaction is catalyzed by branched-chain amino acid aminotransferases (BCATs). microbialcell.com In S. cerevisiae, Bat1 is located in the mitochondria and is crucial for valine biosynthesis, while Bat2 is in the cytosol and is involved in its catabolism. microbialcell.com

Decarboxylation: The cytosolic α-ketoisovalerate is then decarboxylated to form isobutyraldehyde (B47883). nih.govoup.com

Reduction: Finally, isobutyraldehyde is reduced to isobutanol by alcohol dehydrogenases (ADHs), such as Adh2. uni-frankfurt.deoup.com

The biosynthesis of valine itself begins with pyruvate in the mitochondria, where it is converted through several steps to α-ketoisovalerate by enzymes including Ilv2, Ilv5, and Ilv3. nih.govbiorxiv.org This mitochondrial KIV is a key branch point: it can either be used to synthesize valine within the mitochondria or be transported to the cytosol to enter the Ehrlich pathway for isobutanol production. microbialcell.comoup.com

The decarboxylation of α-ketoisovalerate to isobutyraldehyde is a critical step in the Ehrlich pathway. researchgate.net In Saccharomyces cerevisiae, this reaction is catalyzed by α-ketoacid decarboxylases like Aro10. uni-frankfurt.deoup.com However, research has shown that the main pyruvate decarboxylase isozymes (Pdc1, Pdc5, and Pdc6), which are central to ethanol (B145695) fermentation, are also capable of catalyzing this conversion. nih.govresearchgate.net The elimination of pyruvate decarboxylase activity in yeast has been shown to virtually eliminate isobutanol production from valine. researchgate.net

In other microorganisms, such as Klebsiella pneumoniae, an enzyme annotated as indole-3-pyruvate decarboxylase (IpdC) has been identified as the catalyst for converting 2-ketoisovalerate to isobutyraldehyde. researchgate.netnih.gov Interestingly, this enzyme also exhibits promiscuous pyruvate decarboxylase activity, which can divert the precursor pyruvate away from the isobutanol synthesis pathway, presenting a challenge for metabolic engineering. researchgate.netnih.gov

| Step | Intermediate | Enzyme(s) (Example from S. cerevisiae) | Location |

| 1. Valine Transamination | α-Ketoisovalerate | Branched-Chain Aminotransferase (Bat2) | Cytosol microbialcell.com |

| 2. Decarboxylation | Isobutyraldehyde | Pyruvate Decarboxylase (Pdc1, Pdc5, Pdc6), Aro10 | Cytosol nih.govresearchgate.net |

| 3. Reduction | Isobutanol | Alcohol Dehydrogenase (Adh2) | Cytosol uni-frankfurt.denih.gov |

Valine Catabolism to Isobutyl Alcohol

Isovaleryl-CoA Biosynthesis

Isovaleryl-CoA is a critical intermediate in cellular metabolism, serving as a building block for iso-odd fatty acids and various secondary metabolites. asm.orgebi.ac.uk Its production is primarily achieved through two distinct pathways: the degradation of the branched-chain amino acid leucine (B10760876) and an alternative de novo synthesis route. ebi.ac.uknih.gov

The canonical pathway for isovaleryl-CoA production is the catabolism of leucine. asm.orgnih.gov This metabolic process begins with the transamination of leucine to α-ketoisocaproate, a reaction catalyzed by a branched-chain aminotransferase. ontosight.ai Subsequently, the branched-chain α-keto acid dehydrogenase (Bkd) complex facilitates the oxidative decarboxylation of α-ketoisocaproate to yield isovaleryl-CoA. nih.govontosight.ai

This pathway is a fundamental part of amino acid utilization and energy homeostasis. wikipedia.org The isovaleryl-CoA produced can be further metabolized through a series of steps including dehydrogenation by isovaleryl-CoA dehydrogenase (IVD), carboxylation, hydration, and ultimately hydrolysis to form acetyl-CoA and acetoacetate. nih.govwikipedia.org In the context of this compound synthesis, the pathway is harnessed to provide the isovalerate portion of the final ester molecule. A disruption in this pathway, specifically at the IVD-catalyzed step, can lead to the accumulation of isovaleryl-CoA, which may then be converted to isovaleric acid. frontiersin.org

In addition to leucine degradation, some bacteria, particularly myxobacteria like Myxococcus xanthus, possess an alternative pathway for the de novo biosynthesis of isovaleryl-CoA (AIB). ebi.ac.uknih.gov This pathway is distinct from the canonical leucine degradation route and branches off from the mevalonate-dependent isoprenoid biosynthesis pathway. asm.orgebi.ac.uk The AIB pathway is typically active under leucine-limiting conditions, ensuring a steady supply of isovaleryl-CoA for processes like iso-branched fatty acid synthesis. nih.govcsic.es

The AIB pathway commences with acetyl-CoA and involves key enzymes encoded by the AIB operon. nih.govfrontiersin.org This operon includes genes for a 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase (MvaS), which is also involved in the alternative pathway, and other enzymes that convert HMG-CoA into isovaleryl-CoA. asm.orgfrontiersin.org The heterologous expression of the AIB pathway from M. xanthus has been successfully demonstrated in other microorganisms, such as Saccharomyces cerevisiae, for the production of isovaleryl-CoA. escholarship.org This alternative route provides a powerful tool for metabolic engineering, allowing for isovaleryl-CoA production independent of leucine supplementation. nih.gov

Leucine Degradation as a Source of Isovaleryl-CoA

Acetyl-CoA and Isobutyryl-CoA Integration

The synthesis of this compound requires the integration of pathways that produce both the alcohol (isobutanol) and the acyl-CoA (isovaleryl-CoA). The biosynthesis of isobutanol starts from pyruvate, which is converted through several enzymatic steps involving intermediates like 2-ketoisovalerate to the final alcohol. biorxiv.org Isobutyryl-CoA, derived from valine degradation or other engineered pathways, serves as a key precursor in some routes to isobutanol. asm.orgbiorxiv.org

Acetyl-CoA is a central metabolite that serves as a precursor for both the isobutanol and isovaleryl-CoA pathways. sci-hub.box In the de novo synthesis of isobutanol, two molecules of pyruvate (derived from glucose via glycolysis) are condensed to form 2-acetolactate, a key step in the L-valine biosynthesis pathway that is redirected towards isobutanol production. d-nb.info Acetyl-CoA is also the starting block for the AIB pathway to isovaleryl-CoA and is a product of its further degradation, highlighting its central role. nih.govsci-hub.box

The final step in forming this compound is the condensation of isobutanol with isovaleryl-CoA, a reaction catalyzed by an alcohol acyltransferase (AAT). nih.govresearchgate.net The efficiency of this integration depends on the balanced expression of both precursor pathways and the selection of a suitable AAT enzyme that can efficiently utilize both substrates. acs.orgrsc.org Engineered microbial systems for producing esters like isobutyl isobutyrate or isobutyl acetate demonstrate this principle, where pathways for isobutyryl-CoA (for the acyl portion) and isobutanol are co-expressed with an AAT. biorxiv.orgrsc.org For this compound, the isovaleryl-CoA pathway replaces the isobutyryl-CoA pathway for the acyl donor.

Genetic and Transcriptional Regulation of Biosynthetic Pathways

The efficient production of this compound in engineered microorganisms is highly dependent on the precise control of the underlying biosynthetic pathways at the genetic and transcriptional levels. This regulation ensures that metabolic flux is directed toward the target molecule while minimizing the formation of byproducts and the metabolic burden on the host cell. nih.gov

Gene Expression and Enzyme Specificity

The level of expression of each gene in the biosynthetic pathway is a critical factor. researchgate.net For instance, in the production of branched-chain esters, systematically manipulating the replication and transcription of pathway genes is used to optimize flux. nih.govosti.gov High-level expression of initial pathway enzymes, such as acetolactate synthase (AlsS) and ketoisovalerate decarboxylase (Kivd), has been shown to be important to pull metabolic flux towards the desired products. biorxiv.org

Enzyme specificity is equally crucial for achieving high selectivity of the desired ester. nih.gov The final condensation step is catalyzed by an alcohol acyltransferase (AAT), and these enzymes often exhibit promiscuity, meaning they can accept a range of alcohol and acyl-CoA substrates. researchgate.netacs.org This can lead to a mixture of esters. acs.org For selective this compound production, it is essential to select or engineer an AAT with high specificity for isobutanol and isovaleryl-CoA. nih.gov For example, research on isoamyl acetate production has focused on identifying AATs with higher catalytic efficiency for isoamyl alcohol over other alcohols like isobutanol to improve selectivity. biorxiv.orgresearchgate.net Similarly, transcriptional regulation plays a key role; in Saccharomyces cerevisiae, the transcription of genes for branched-chain amino acid synthesis (LEU genes) and aminotransferases (BAT genes) is co-regulated, affecting the production of the precursor alcohol. nih.gov

Proteome Reallocation in Engineered Biosynthesis

Introducing and overexpressing a synthetic pathway for a product like this compound represents a significant metabolic burden on the host organism. nih.gov The cell must allocate a substantial portion of its resources, particularly its protein synthesis machinery (proteome), to produce the necessary pathway enzymes. osti.gov

Microbial Production and Bioprocess Engineering of Isobutyl Isovalerate

Strain Engineering and Metabolic Design for Enhanced Production

The core of successful microbial production lies in the meticulous engineering of the host organism's metabolic pathways. By applying principles of rational design and synthetic biology, researchers can redirect cellular resources towards the synthesis of the desired product, isobutyl isovalerate.

Rational Design and Synthetic Biology Approaches

Rational design involves the deliberate modification of an organism's genetic and regulatory networks based on known metabolic information. This approach, combined with the tools of synthetic biology, allows for the construction of novel metabolic pathways and the optimization of existing ones for the overproduction of specific compounds.

A key aspect of strain engineering is the rewiring of native metabolic pathways to channel carbon flux towards the desired product. In the context of this compound production, this involves upregulating the pathways leading to its precursors, isobutanol and isovaleryl-CoA, while simultaneously downregulating or eliminating competing pathways that drain these precursors or consume cellular resources. For instance, in Escherichia coli, pathways leading to the formation of byproducts like ethanol (B145695), lactate, and acetate (B1210297) are often targeted for deletion. asm.org

One innovative approach involves the compartmentalization of metabolic pathways within a microbial coculture. acs.orgbiorxiv.org In this strategy, two different engineered strains of the same microbe, such as E. coli, are used. acs.orgnih.gov One strain is engineered to specialize in producing one precursor (e.g., isobutanol from glucose), while the other specializes in the second precursor (e.g., isovaleryl-CoA from xylose) and the final condensation step. acs.orgnih.govresearchgate.net This division of labor can reduce the metabolic burden on a single cell and allow for more efficient utilization of mixed sugar feedstocks. acs.orgbiorxiv.org For example, a synthetic E. coli coculture was engineered to produce isobutyl butyrate (B1204436), a similar ester, by compartmentalizing the isobutanol and butyryl-CoA pathways into glucose- and xylose-utilizing specialist cells, respectively. acs.orgbiorxiv.orgnih.gov This approach not only improved the final product titer but also enhanced the selectivity of the desired ester. acs.org

The CRISPR-Cas9 system has become an indispensable tool for metabolic engineering due to its precision, efficiency, and versatility in genome editing. researchgate.netneb.comfrontiersin.org This system allows for the targeted knockout of genes, insertion of new genetic material, and modulation of gene expression with high fidelity. neb.comfrontiersin.orgisaaa.org In the context of this compound production, CRISPR-Cas9 can be used to:

Disrupt competing pathways: By creating targeted gene deletions, CRISPR-Cas9 can eliminate the production of unwanted byproducts, thereby redirecting metabolic flux towards the desired ester. researchgate.net

Integrate heterologous genes: The system can be used to insert genes from other organisms that encode for more efficient enzymes in the this compound biosynthetic pathway.

Interrogate gene function: Large-scale genomic screening using CRISPR libraries can help identify novel gene targets for manipulation to improve production. neb.com

The simplicity of designing the guide RNA (gRNA) that directs the Cas9 nuclease to a specific DNA target makes this system highly adaptable for interrogating and modifying multiple gene targets simultaneously. sigmaaldrich.com

Rewiring Metabolic Pathways in Microbial Hosts

Host Organisms for this compound Production

The choice of microbial host is critical for developing a successful and economically viable bioproduction process. The ideal host should be genetically tractable, grow rapidly on inexpensive substrates, and be robust to industrial fermentation conditions.

Escherichia coli is one of the most widely used microbial hosts for the production of a vast array of chemicals and biofuels, including esters. researchgate.netnih.gov Its well-characterized genetics, physiology, and the availability of a vast array of genetic tools make it an ideal chassis for metabolic engineering. researchgate.net

E. coli has been successfully engineered to produce isobutanol, a key precursor for this compound, at high titers. acs.orgnih.gov This is often achieved by overexpressing the valine biosynthesis pathway and introducing a 2-ketoacid decarboxylase and an alcohol dehydrogenase to convert the intermediate 2-ketoisovalerate to isobutanol. acs.org Researchers have also engineered E. coli to produce various acetate esters, demonstrating the organism's capacity to synthesize and tolerate these compounds. mdpi.comresearchgate.net For instance, engineered E. coli strains have been shown to produce significant amounts of isobutyl acetate. mdpi.com

The development of engineered E. coli strains for the production of isobutyl butyrate highlights the potential for producing other branched-chain esters like this compound. acs.orgbiorxiv.orgresearchgate.net These studies often involve the expression of a suitable alcohol acyltransferase (AAT) to condense the alcohol and acyl-CoA precursors. nih.gov The modular nature of these engineered pathways allows for the swapping of modules to produce different esters. osti.gov For example, by replacing the butyryl-CoA module with an isovaleryl-CoA module, the system could be redirected to produce this compound.

Below is a table summarizing key research findings in the engineering of E. coli for the production of isobutanol and related esters, which are foundational for this compound synthesis.

| Engineered Strain / System | Key Genetic Modifications / Strategy | Product | Titer | Reference |

| E. coli | Overexpression of valine biosynthesis pathway, Kivd from Lactobacillus lactis, and Adh2 from Saccharomyces cerevisiae. | Isobutanol | Not specified | asm.org |

| E. coli | Elimination of fermentative pathways (succinate, lactate, acetate, ethanol). | Isobutanol | 0.41 g/g glucose (theoretical yield) | asm.org |

| E. coli | Application of the Entner-Doudoroff (ED) pathway for redox balance. | Isobutanol | 15.0 g/L | nih.gov |

| E. coli | Expression of 2-ketoisovalerate pathway and in situ extraction. | Isobutyl acetate | 17 g/L | mdpi.com |

| E. coli | Synthetic coculture with compartmentalized pathways. | Isobutyl butyrate | Higher than monoculture | acs.orgbiorxiv.orgnih.gov |

Clostridium thermocellum for Direct Conversion of Biomass

Clostridium thermocellum, a thermophilic anaerobic bacterium, stands out for its innate ability to directly solubilize and ferment cellulosic biomass. This characteristic makes it a prime candidate for consolidated bioprocessing (CBP), a streamlined approach that combines enzyme production, biomass hydrolysis, and fermentation into a single step for producing valuable chemicals like esters. energy.gov The native metabolism of C. thermocellum can endogenously produce precursor metabolites essential for ester synthesis, including acetyl-CoA, isobutyryl-CoA, ethanol, and isobutanol, particularly under high cellulose (B213188) loading conditions. researchgate.net

While C. thermocellum does not naturally produce significant amounts of esters, metabolic engineering has enabled the direct conversion of cellulose into products like isobutyl acetate and isobutyl isobutyrate. energy.govfrontiersin.org A key challenge is the presence of endogenous carbohydrate esterases (CEs) that can degrade the synthesized esters. frontiersin.org Researchers have addressed this by identifying and disrupting critical CEs, which significantly reduces ester degradation and thereby enhances the net production of esters like isobutyl acetate without compromising the bacterium's robust cellulose degradation capabilities. nih.gov For instance, heterologous expression of a thermostable chloramphenicol (B1208) acetyltransferase from Staphylococcus aureus in C. thermocellum enabled the production of isobutyl acetate directly from cellulose. frontiersin.org Further improvements have been achieved through single mutations in the acetyltransferase enzyme, enhancing thermophilic production of isobutyl acetate. While wild-type strains may produce trace amounts of isobutyl acetate, engineered strains have shown significantly higher productivity. researchgate.net

Saccharomyces cerevisiae in Ester Production

Saccharomyces cerevisiae, the conventional baker's yeast, is a cornerstone of industrial biotechnology and a natural producer of a wide array of esters that contribute to the flavor profiles of fermented products. nih.gov Isobutanol, a precursor for this compound, is naturally produced in yeast via the valine biosynthesis and Ehrlich pathways, though native titers are typically low. researchgate.netnih.gov The synthesis of this compound involves the esterification of isobutanol with isovaleryl-CoA, a reaction catalyzed by alcohol acyltransferases (AATs).

Metabolic engineering has been extensively applied to improve isobutanol and subsequent ester production in S. cerevisiae. annualreviews.org Strategies include the construction of artificial pathways in the cytosol. nih.gov A significant hurdle in producing isobutanol is the secretion of pathway intermediates, such as 2,3-dihydroxyisovalerate (DIV), which indicates that the enzyme dihydroxyacid dehydratase can be a rate-limiting step. nih.gov Enhancing the supply of precursors is critical. For example, overexpressing all three genes of the fatty acid biosynthesis pathway (ACC1, FAS1, FAS2) has been shown to increase lipid accumulation, a related pathway. nih.gov Similarly, engineering the metabolism of valine and leucine (B10760876), the amino acid precursors for isobutanol and isovalerate respectively, is a key focus. asm.orgresearchgate.net

The table below summarizes results from engineering S. cerevisiae for the production of fatty acid-derived molecules, illustrating the potential for improvement through metabolic engineering.

| Engineering Strategy | Product | Titer | Fold Improvement over Control |

| Overexpression of ACC1, FAS1, FAS2 + TAG production | Triacylglycerol (TAG) | >17% of DCW | 4-fold |

| Altering terminal "converting enzyme" | Free Fatty Acids | ~400 mg/L | N/A |

| Altering terminal "converting enzyme" | Fatty Alcohols | ~100 mg/L | N/A |

| Altering terminal "converting enzyme" | Fatty Acid Ethyl Esters | ~5 mg/L | N/A |

| Data sourced from a study on engineering S. cerevisiae for fatty acid-derived biofuels and chemicals. nih.gov DCW = Dry Cell Weight. |

Yarrowia lipolytica in Acetate Ester Production

The oleaginous yeast Yarrowia lipolytica is recognized for its high lipid accumulation and its ability to metabolize hydrophobic substrates, making it an attractive platform for producing oleochemicals. nih.govnih.gov Its high acetyl-CoA flux is a key feature that supports the synthesis of lipids and other acetyl-CoA-derived products. pnas.orgfrontiersin.org While the focus has often been on fatty acid ethyl esters (FAEEs) and other long-chain molecules, the metabolic framework of Y. lipolytica can be engineered for the production of various esters, including shorter-chain acetate esters like isobutyl acetate. nih.govacs.orgkobe-u.ac.jp

Engineering strategies in Y. lipolytica often involve targeting enzymes to specific cellular compartments, such as the cytoplasm or peroxisome, to produce esters with tailored chain lengths. pnas.orgnih.gov For example, introducing a wax ester synthase and targeting it to the endoplasmic reticulum has resulted in FAEE production. frontiersin.org To boost precursor supply, efforts have focused on impairing β-oxidation pathways and overexpressing genes related to fatty acyl-CoA accumulation. frontiersin.org Furthermore, constructing an ethanol-producing pathway by introducing genes from S. cerevisiae has been explored to provide the alcohol moiety for ester synthesis in situ, although initial titers were modest. frontiersin.org The development of synthetic consortia, combining Y. lipolytica with an ethanol-producing yeast like S. cerevisiae, has also been shown to produce FAEEs. frontiersin.org

Non-conventional Yeasts in Biotechnological Processes

Beyond the well-studied S. cerevisiae and Y. lipolytica, a diverse group of non-conventional yeasts (NCYs) offers unique advantages for biotechnological applications. nih.govoup.com Species such as Pichia pastoris, Kluyveromyces marxianus, Hanseniaspora uvarum, and Torulaspora delbrueckii are gaining interest due to their distinct metabolic capabilities, including tolerance to harsh industrial conditions (e.g., temperature, inhibitors) and the ability to utilize a broader range of carbon sources. nih.govoup.combio-conferences.orgmdpi.com

These yeasts are natural producers of various flavor-active compounds, including a wide range of esters. bio-conferences.orgmdpi.com For instance, certain NCYs are known to produce significant amounts of fruity esters, adding complexity to fermented beverages. mdpi.com The production of isobutyl acetate has been specifically noted in some NCYs. bio-conferences.orgresearchgate.net The thermotolerant yeast K. marxianus is known for producing flavor compounds, while Pichia pastoris has been successfully engineered to produce isobutanol and subsequently isobutyl acetate. nih.govd-nb.infodoaj.org This was achieved by exploiting the native amino acid biosynthetic pathways and diverting intermediates to a keto-acid degradation pathway. d-nb.infodoaj.org The selection of NCYs resistant to toxic amino acid analogs, such as trifluoro-leucine, has been shown to relieve feedback inhibition in amino acid biosynthesis pathways, leading to increased production of fusel alcohols and their corresponding esters. mdpi.com

The following table shows the isobutanol and isobutyl acetate titers achieved in an engineered Pichia pastoris strain.

| Strain Engineering Step | Product | Titer (mg/L) |

| Overexpression of keto-acid degradation pathway (supplemented with 2-ketoisovalerate) | Isobutanol | 284 |

| Overexpression of endogenous L-valine pathway | Isobutanol | 890 (0.89 g/L) |

| Fine-tuning enzyme expression (episomal plasmid) | Isobutanol | 2220 (2.22 g/L) |

| Heterologous expression of alcohol O-acyltransferase | Isobutyl acetate | 51 |

| Data sourced from a study on engineering Pichia pastoris for isobutanol and isobutyl acetate production. d-nb.infodoaj.orgnih.gov |

Strategies for Improving Production Titers and Yields

Achieving economically viable microbial production of this compound hinges on maximizing the titer, rate, and yield. annualreviews.org This requires a multi-pronged approach combining metabolic engineering and bioprocess optimization to channel carbon flux efficiently towards the target molecule while minimizing loss to competing pathways. nih.gov

Optimization of Pathway Enzyme Expression

Balancing the expression of enzymes within the biosynthetic pathway is a critical strategy for maximizing product formation. researchgate.net Overexpression of heterologous genes is a common starting point, but fine-tuning is often necessary. asm.org This can involve:

Promoter Engineering : Using promoters of varying strengths or inducible promoters allows for precise control over the level and timing of gene expression. researchgate.net Hybrid promoters have also been developed to achieve high-level expression. nih.gov

Gene Order and Terminators : The arrangement of genes in an operon and the inclusion of transcriptional terminators can significantly impact protein expression levels and, consequently, product titers. asm.org